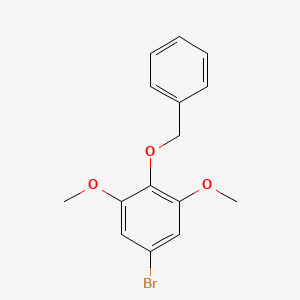

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene

Description

Properties

IUPAC Name |

5-bromo-1,3-dimethoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-17-13-8-12(16)9-14(18-2)15(13)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFUONAJZSPXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Benzyloxy-1,3-dimethoxybenzene

The foundational step involves benzylation of 2-hydroxy-1,3-dimethoxybenzene. This intermediate is prepared via selective methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate or methyl iodide under basic conditions. Subsequent benzylation employs benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, yielding 2-benzyloxy-1,3-dimethoxybenzene with >80% efficiency.

Reaction Conditions :

-

Substrate : 2-Hydroxy-1,3-dimethoxybenzene (1.0 equiv)

-

Reagents : Benzyl bromide (1.2 equiv), K₂CO₃ (3.0 equiv)

-

Solvent : Acetonitrile, reflux (80°C)

-

Time : 12–16 hours

Regioselective Bromination Strategies

Electrophilic Bromination Using HBr/DMSO

Bromination of 2-benzyloxy-1,3-dimethoxybenzene is achieved using hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) in ethyl acetate. DMSO acts as an oxidizer, generating electrophilic bromine species that target the position para to the methoxy groups. This method affords this compound with 80% yield and >95% purity.

Optimized Protocol :

Directed Metallation with n-BuLi

Alternative approaches utilize directed ortho-metallation (DoM) for precise bromine placement. Treatment of 2-benzyloxy-1,3-dimethoxybenzene with n-butyllithium (n-BuLi) at -65°C deprotonates the position meta to the benzyloxy group, followed by quenching with 1,2-dibromotetrafluoroethane to install bromine at position 5.

Key Parameters :

-

Base : n-BuLi (2.3 M in hexane, 1.5 equiv)

-

Electrophile : 1,2-Dibromotetrafluoroethane (1.2 equiv)

-

Solvent : Tetrahydrofuran (THF), dry ice/acetone bath (-65°C)

Comparative Analysis of Bromination Methods

| Method | Conditions | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| HBr/DMSO | 60°C, ethyl acetate | 80% | High (para-selectivity) | Industrial |

| Directed Metallation | -65°C, THF, n-BuLi | 52–60% | Excellent | Laboratory-scale |

| Radical Bromination | AIBN, CBrCl₃ | <40% | Moderate | Limited |

Note: The HBr/DMSO method is preferred for scalability, whereas metallation offers superior selectivity for research applications.

Purification and Characterization

Post-reaction purification involves flash column chromatography using silica gel and gradients of ethyl acetate/hexane. Analytical confirmation is performed via:

-

¹H NMR : Distinct signals for benzyloxy (δ 5.10 ppm, s), methoxy (δ 3.80–3.95 ppm), and aromatic protons.

Industrial-Scale Considerations

Patent CN115093312A highlights cost-effective routes using resorcinol derivatives, avoiding expensive catalysts like acridine perchlorates. Critical factors for scale-up include:

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom and methoxy groups on the benzene ring make it susceptible to further substitution reactions.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Bromination: Bromine or sodium bromide with a catalyst like iron(III) bromide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products with various substituents replacing the bromine atom.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

Synthetic Applications

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene serves as a valuable intermediate in synthetic organic chemistry. Its structure allows it to participate in various reactions, including:

- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science. For instance, it has been shown to couple effectively with aryl bromides under specific conditions, yielding high conversion rates and selectivity .

- Synthesis of Benzofuran Derivatives : The compound can also be transformed into benzofuran derivatives through a series of reactions involving demethylation and cyclization processes. This transformation is crucial for synthesizing natural products and compounds with potential therapeutic effects .

Biological Applications

The derivatives of this compound have shown promise in medicinal chemistry:

- Anticancer Activity : Compounds derived from this structure have been investigated for their anticancer properties. For example, related structures have been incorporated into titanium complexes that exhibit significant anti-cancer activities through mechanisms involving apoptosis induction .

- Pharmacological Studies : Research indicates that some derivatives may interact with biological targets, potentially leading to the development of new therapeutic agents. The structure's ability to modulate biological activity makes it a candidate for further investigation in drug design .

Case Study 1: Synthesis of Ailanthoidol

Ailanthoidol, a natural product with notable biological activity, was synthesized using this compound as a precursor. The synthesis involved multiple steps including protection-deprotection strategies and cyclization reactions that ultimately led to the desired product with high yields .

Case Study 2: Development of Hydroxytyrosol Derivatives

In another study, hydroxytyrosol derivatives were synthesized from precursors that included this compound. The synthetic route involved bromination and subsequent reactions that demonstrated the compound's utility in producing bioactive phenolic compounds .

Comparative Data Table

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Cross-Coupling | Used in palladium-catalyzed reactions | High yield of biaryl compounds |

| Anticancer Research | Synthesized titanium complexes for cancer therapy | Significant anticancer activity |

| Natural Product Synthesis | Precursor for ailanthoidol synthesis | High overall yield |

| Hydroxytyrosol Synthesis | Key intermediate for producing phenolic compounds | Effective yields achieved |

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituent patterns, molecular formulas, weights, and key characteristics of structurally related compounds:

Note: Discrepancy observed between calculated (355.81) and reported (372.06) molecular weight for C₁₄H₁₂Br₂O; possible error in formula or data source .

Reactivity and Functional Group Influence

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (–OCH₃) are electron-donating, activating the ring toward electrophilic substitution, whereas chlorine atoms (e.g., in 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene) are electron-withdrawing, reducing reactivity .

- Bromine Position : Bromine at position 5 (para to benzyloxy) in the target compound may direct further substitutions to ortho/para positions, contrasting with dibromo analogs (e.g., 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene), which exhibit regioselectivity challenges .

- Steric Effects : Bulky substituents like benzyloxy and methyl groups (e.g., in 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene) may hinder reaction kinetics .

Notes on Data Consistency and Limitations

- Missing Data : Key parameters like boiling points and solubility for the target compound are absent in the evidence, limiting a full physicochemical comparison.

- Structural Complexity: Compounds with multiple halogens (e.g., Br, Cl) or bulky groups require specialized handling, as noted in storage guidelines for dichloro derivatives .

Biological Activity

2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15BrO3

- Molecular Weight : 291.19 g/mol

- CAS Number : 168196-87-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may inhibit bacterial growth through interference with cell wall synthesis or function, although specific mechanisms remain to be elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, including breast and colon cancer cells, it demonstrated cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HCT116 (Colon Cancer) | 22.7 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the modulation of key signaling pathways such as the p53 pathway .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it can bind to DNA and inhibit topoisomerase activity, leading to disrupted replication and transcription processes. This interaction is critical in both antimicrobial and anticancer contexts .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that the compound not only inhibited growth but also reduced biofilm formation—a crucial factor in chronic infections.

Study 2: Cytotoxicity in Cancer Models

A recent study focused on the cytotoxic effects in human cancer cell lines. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis in cancer cells.

Q & A

Q. Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | 5-bromo-1,3-dimethoxyiodobenzene | ~65 |

| Formylation | POCl₃, DMF, 0°C→RT | 5-bromo-2-iodo-3,5-dimethoxybenzaldehyde | ~50 |

| Benzylation | Benzyl bromide, NaH, DMF | Target compound | ~70 |

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Methoxy (δ ~3.8 ppm) and benzyloxy (δ ~5.1 ppm) protons are diagnostic. Aromatic protons show splitting patterns due to bromine’s deshielding effect .

- IR : C-O stretches (1250–1050 cm⁻¹) for methoxy/benzyloxy groups.

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~350) and isotopic pattern from bromine (1:1 ratio for M⁺ and M+2) confirm the structure .

Advanced: How can researchers address low yields in the formylation step?

Answer:

Low yields during Vilsmeier formylation may arise from:

- Incomplete activation of DMF : Ensure anhydrous POCl₃ and fresh DMF.

- Competing side reactions : Monitor temperature (0°C→RT gradient) to suppress over-reaction.

- Purification : Use silica gel chromatography with ethyl acetate/hexane (1:4) to isolate the aldehyde .

Advanced: What strategies prevent demethylation of methoxy groups during synthesis?

Answer:

Demethylation under acidic/oxidizing conditions can be mitigated by:

- Protective groups : Temporarily replace methoxy with TMS (trimethylsilyl) groups.

- Milder conditions : Avoid strong acids (e.g., HBr/AcOH); use BBr₃ in CH₂Cl₂ at -78°C for controlled deprotection .

Advanced: How to resolve conflicting data in regioselective substitution reactions?

Answer:

Conflicting regioselectivity (e.g., bromine vs. methoxy directing effects) requires:

- Computational modeling : DFT calculations to predict substituent effects.

- Systematic screening : Test diverse electrophiles (e.g., iodine, nitro groups) under varying temperatures.

- Kinetic vs. thermodynamic control : Use low temps for kinetic products, high temps for thermodynamic .

Basic: What are typical applications of this compound in medicinal chemistry?

Answer:

- Building block : For synthesizing polycyclic aromatics via Suzuki coupling.

- Biochemical probes : Bromine serves as a handle for radiolabeling (e.g., ⁷⁷Br) in receptor-binding studies .

Advanced: How to interpret overlapping signals in aromatic proton NMR?

Answer:

Overlap from methoxy/benzyloxy substituents can be resolved by:

- 2D NMR (COSY, HSQC) : Assign coupling networks and correlate protons to carbons.

- Solvent effects : Use deuterated DMSO to enhance splitting patterns.

- Dynamic NMR : Raise temperature to average conformers and simplify spectra .

Advanced: What analytical techniques validate purity for catalytic applications?

Answer:

- HPLC : C18 column, 70:30 MeOH/H₂O, UV detection at 254 nm. Purity >98% required.

- Elemental Analysis : Match experimental C/H/Br% to theoretical values.

- X-ray crystallography : Confirm molecular packing and absence of co-crystallized impurities .

Basic: How does steric hindrance influence reactivity in cross-coupling reactions?

Answer:

The bulky benzyloxy group reduces reactivity in Buchwald-Hartwig amination or Ullmann coupling. Mitigation strategies:

- Microwave-assisted synthesis : Enhance reaction rates.

- Bulky ligands : Use XPhos or DavePhos to stabilize Pd catalysts .

Advanced: How to troubleshoot competing elimination vs. substitution in benzylation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.